4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde
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Overview
Description
4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde is an organic compound with the molecular formula C11H13FO2S and a molecular weight of 228.29 g/mol . It is characterized by the presence of a fluorine atom, an isopropoxy group, and a methylthio group attached to a benzaldehyde core. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, isopropyl alcohol, and methylthiol.
Reaction Conditions: The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom and other substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 4-Fluoro-3-isopropoxy-5-(methylthio)benzoic acid.
Reduction: 4-Fluoro-3-isopropoxy-5-(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom and other substituents may also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isopropoxy group.
4-Fluoro-3-isopropoxybenzaldehyde: Lacks the methylthio group.
4-Fluoro-3-methylthio-5-methoxybenzaldehyde: Contains both methoxy and methylthio groups but lacks the isopropoxy group.
Uniqueness
4-Fluoro-3-isopropoxy-5-(methylthio)benzaldehyde is unique due to the combination of its substituents, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C11H13FO2S |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
4-fluoro-3-methylsulfanyl-5-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13FO2S/c1-7(2)14-9-4-8(6-13)5-10(15-3)11(9)12/h4-7H,1-3H3 |
InChI Key |
UFCDJLDTSRGQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C(=CC(=C1)C=O)SC)F |
Origin of Product |
United States |
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